molecular formula C17H16N2OS2 B3005199 Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide CAS No. 339015-38-2

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide

Cat. No. B3005199
CAS RN: 339015-38-2
M. Wt: 328.45
InChI Key: SYKIQKGLVIMFRQ-UHFFFAOYSA-N
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Description

The compound is a type of organic sulfur compound, specifically a sulfide. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms . The presence of the methylbenzyl group indicates a benzene ring attached to a methyl group, which could contribute to the compound’s overall properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxadiazole ring and the benzyl group. These groups could potentially influence the compound’s shape, polarity, and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the nature of its constituent groups. For example, the presence of the sulfide and oxadiazole groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Computational and Pharmacological Evaluation

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide and its derivatives have been studied for their computational and pharmacological potential. Research has shown that these compounds exhibit binding and moderate inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). This suggests their potential application in tumor inhibition and as analgesic and anti-inflammatory agents (Faheem, 2018).

Crystal Structure and Biological Studies

The crystal structure of related 1,3,4-oxadiazole derivatives has been analyzed, revealing intermolecular hydrogen bonds that play a significant role in their stability and biological activity. These compounds have shown antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus, indicating their relevance in the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).

Antitubercular Activity

1,3,4-oxadiazoles derivatives have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with no activity against other tested bacteria or fungi. This selective antimycobacterial effect, coupled with low in vitro toxicities, positions these compounds as promising candidates for antitubercular therapy (Karabanovich et al., 2016).

Corrosion Inhibition Properties

The 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition abilities toward mild steel in sulphuric acid. These studies are crucial for industrial applications, particularly in preventing material degradation (Ammal et al., 2018).

Anticancer Evaluation

Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in the development of novel anticancer therapeutics (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some oxadiazole derivatives have shown biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-7-9-13(10-8-12)11-22-17-19-18-16(20-17)14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKIQKGLVIMFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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